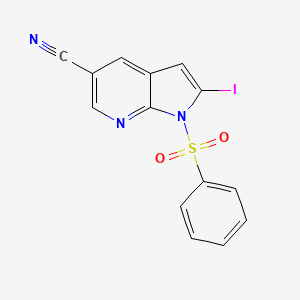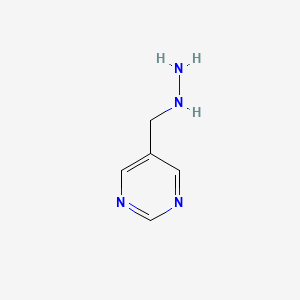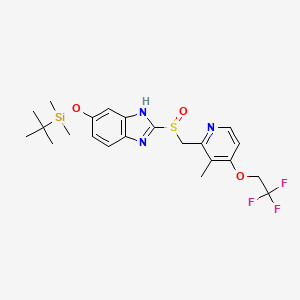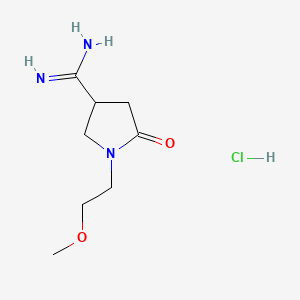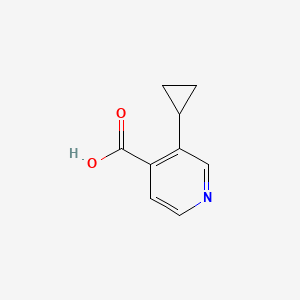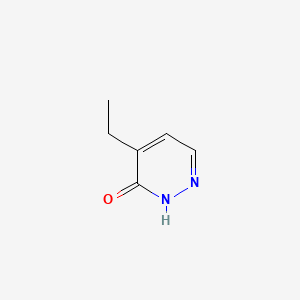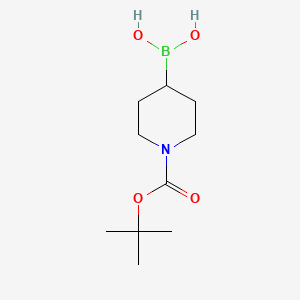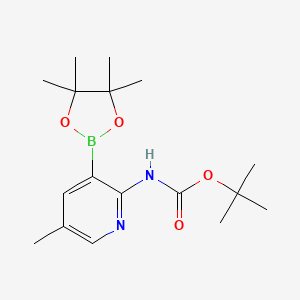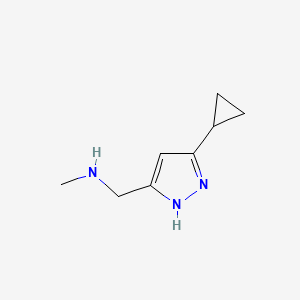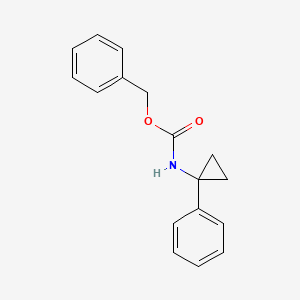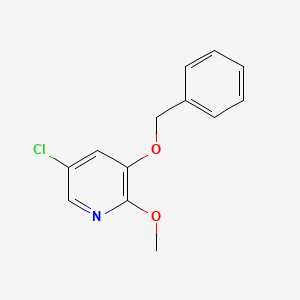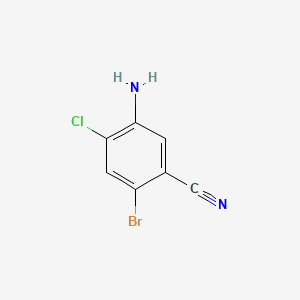
5-Amino-2-bromo-4-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-bromo-4-chlorobenzonitrile is an organic compound with the molecular formula C₇H₄BrClN₂ It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-chlorobenzonitrile typically involves the following steps:
Nitration: The starting material, 2-bromo-4-chlorobenzonitrile, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Nitration: Ensuring precise control over temperature and reaction time to avoid over-nitration.
Efficient Reduction: Using catalytic hydrogenation or other efficient reduction methods to convert the nitro group to an amino group.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the bromo and chloro groups can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromo or chloro groups with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can introduce additional substituents on the benzene ring.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the amino group can yield 5-nitro-2-bromo-4-chlorobenzonitrile.
Scientific Research Applications
5-Amino-2-bromo-4-chlorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-chlorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, bromo, and chloro groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzonitrile: Similar structure but lacks the bromo substituent.
4-Amino-2-chlorobenzonitrile: Similar structure but with different positioning of the amino and chloro groups.
2-Amino-5-chlorobenzonitrile: Similar structure but with different positioning of the amino and chloro groups.
Uniqueness
5-Amino-2-bromo-4-chlorobenzonitrile is unique due to the presence of all three substituents (amino, bromo, and chloro) on the benzene ring. This unique combination of substituents imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-amino-2-bromo-4-chlorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNQBUNIWRQPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681485 |
Source


|
| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-56-6 |
Source


|
| Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
